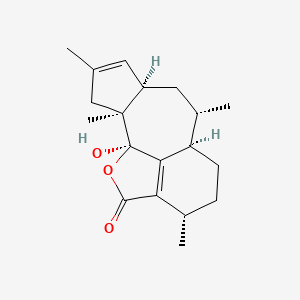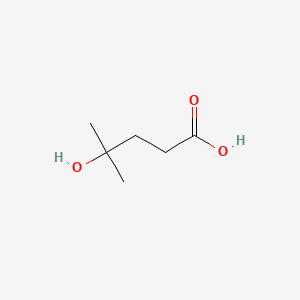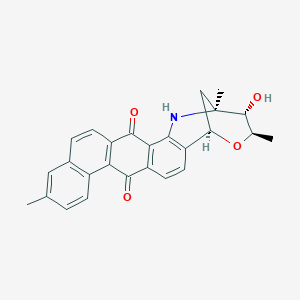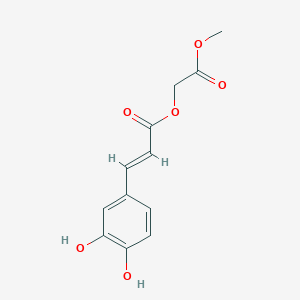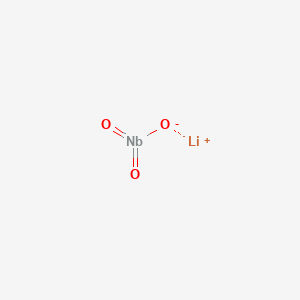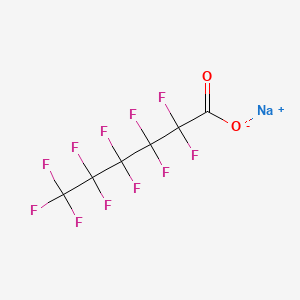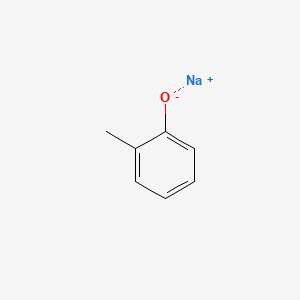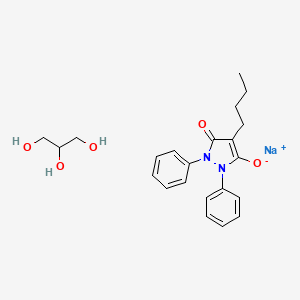
Sodium 1-tetradecanesulfonate
概要
説明
作用機序
Target of Action
Sodium 1-tetradecanesulfonate is primarily used as a reagent in ion pair chromatography . Its main targets are the charged particles in the solution, where it acts as an ion pairing agent.
Mode of Action
As an ion pairing agent, this compound interacts with charged particles in the solution. It forms ion pairs with these particles, which can then be separated based on their differing affinities for the stationary phase of the chromatography column .
Biochemical Pathways
Its role in ion pair chromatography suggests that it may interact with various biochemical pathways depending on the specific ions present in the solution .
Result of Action
The primary result of this compound’s action is the formation of ion pairs in solution. This allows for the separation of different ions based on their affinities for the stationary phase of the chromatography column .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect its ion pairing efficiency. Additionally, the presence of other ions in the solution can also impact its performance .
生化学分析
Biochemical Properties
Sodium 1-tetradecanesulfonate is primarily used as an ion-pairing reagent in chromatography, which helps in the separation and analysis of various biomolecules . It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can form complexes with proteins, altering their solubility and stability. Additionally, this compound can interact with enzymes, potentially inhibiting or enhancing their activity depending on the specific enzyme and conditions .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by altering the activity of membrane-bound receptors and ion channels. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolites through different pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as tissue damage or organ dysfunction, may occur at very high doses. These threshold effects highlight the importance of careful dosage control in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can affect the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, this compound can influence the flux of metabolites through glycolytic and oxidative pathways, impacting overall cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, this compound may be preferentially localized to membrane structures due to its amphiphilic nature, influencing its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 1-tetradecanesulfonate can be synthesized through the sulfonation of tetradecane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically involve:
Sulfonation: Tetradecane is reacted with sulfur trioxide in a controlled environment to form tetradecanesulfonic acid.
Neutralization: The resulting tetradecanesulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where tetradecane is continuously fed and reacted with sulfur trioxide. The product is then neutralized, purified, and dried to obtain the final crystalline form .
化学反応の分析
Types of Reactions: Sodium 1-tetradecanesulfonate primarily undergoes the following types of reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alkyl sulfonates or sulfonamide derivatives.
Oxidation Products: Oxidation can yield sulfonic acids or sulfonate esters.
科学的研究の応用
Sodium 1-tetradecanesulfonate has a wide range of applications in scientific research:
類似化合物との比較
- Sodium 1-pentanesulfonate
- Sodium 1-octanesulfonate
- Sodium 1-hexanesulfonate
- Sodium 1-hexadecanesulfonate
Comparison: Sodium 1-tetradecanesulfonate is unique due to its longer alkyl chain compared to sodium 1-pentanesulfonate and sodium 1-octanesulfonate, which results in higher hydrophobicity and better surfactant properties. Compared to sodium 1-hexadecanesulfonate, it has a slightly shorter chain, making it more soluble in water while still maintaining effective surfactant characteristics .
特性
CAS番号 |
6994-45-2 |
|---|---|
分子式 |
C14H30NaO3S |
分子量 |
301.44 g/mol |
IUPAC名 |
sodium;tetradecane-1-sulfonate |
InChI |
InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17); |
InChIキー |
FWPKIPICOTWJPF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
27175-91-3 68037-49-0 |
物理的記述 |
DryPowder, Liquid; Liquid |
ピクトグラム |
Corrosive; Irritant |
同義語 |
volgonat |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


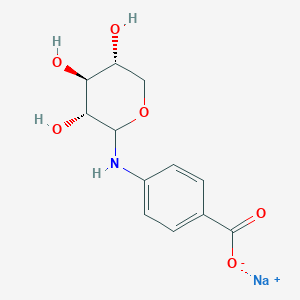
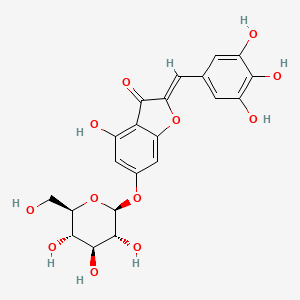
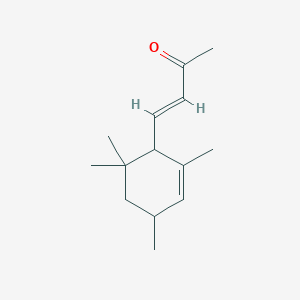
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
![2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol](/img/structure/B1260478.png)
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)
